Introduction: Bridging Heterocyclic Chemistry and Pharmaceutical Utility
Introduction: Bridging Heterocyclic Chemistry and Pharmaceutical Utility
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic characteristics, including its aromatic nature and the presence of two nitrogen atoms, grant it the ability to engage in various biological interactions through hydrogen bonding and coordination with metal ions.[1][4] When this privileged heterocycle is functionalized with a propane-1,2-diol side chain, the resulting molecule, 3-(1H-Imidazol-1-yl)propane-1,2-diol, gains enhanced hydrophilicity and additional points for molecular interaction.
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol. As drug development professionals, understanding these fundamental characteristics is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior.[5] This document moves beyond a simple data sheet to explain the causality behind these properties and provides validated protocols for their determination, ensuring a foundation of scientific integrity for your research and development endeavors.
Core Molecular and Physical Properties
The identity and fundamental physical characteristics of a compound are the starting point for all subsequent investigation. These properties dictate its handling, stability, and macroscopic behavior.
Structure and Nomenclature
The unambiguous identification of 3-(1H-Imidazol-1-yl)propane-1,2-diol is established through its standardized nomenclature and identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | [6] |
| CAS Number | 34793-28-7 | [6][7] |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Canonical SMILES | C1=CN(C=N1)CC(CO)O | [7] |
| InChIKey | RHLDLEHHTWLRFG-UHFFFAOYSA-N | [7] |
Physicochemical Data Summary
| Property | Value | Type | Source |
| Molecular Weight | 142.16 g/mol | Computed | [6] |
| Exact Mass | 142.074227566 Da | Computed | [6] |
| XLogP3 | -1.4 | Computed | [6] |
| Hydrogen Bond Donors | 2 | Computed | |
| Hydrogen Bond Acceptors | 3 | Computed | |
| Polar Surface Area | 58.3 Ų | Computed | [6] |
| Rotatable Bond Count | 3 | Computed |
The highly negative XLogP3 value of -1.4 strongly suggests that the compound is hydrophilic, a direct consequence of the polar imidazole ring and the two hydroxyl groups of the diol moiety.[6] This high polarity is expected to confer good aqueous solubility but may present challenges for passive diffusion across biological membranes. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and imidazole nitrogens) facilitates strong interactions with water and biological targets.[1]
Chemical Properties and Synthesis
Stability and Reactivity
The chemical stability of 3-(1H-Imidazol-1-yl)propane-1,2-diol is governed by its constituent functional groups.
-
Imidazole Ring: The imidazole ring is generally stable but can be protonated at the N3 position in acidic conditions. It is also susceptible to electrophilic substitution, although less readily than pyrrole.
-
Propane-1,2-diol Moiety: The vicinal diol is prone to oxidation, especially in the presence of strong oxidizing agents, which can lead to cleavage of the carbon-carbon bond. The hydroxyl groups can undergo standard alcohol reactions, such as esterification and etherification. The hygroscopic nature of glycols suggests the compound will readily absorb moisture from the air.[8]
For drug development, comprehensive stability studies under forced degradation conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish appropriate storage conditions.[9]
Synthetic Pathways
The literature describes several viable synthetic routes to obtain 3-(1H-Imidazol-1-yl)propane-1,2-diol, providing flexibility in research and development.[10]
-
Reaction of Imidazole with Glycidol: A direct and efficient method involves the nucleophilic ring-opening of glycidol by imidazole in a suitable solvent like acetonitrile. This approach yields the target diol directly.[10]
-
Hydrolysis of a Dioxolane Precursor: This two-step method involves first synthesizing 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane, which is then hydrolyzed (e.g., with hydrochloric acid in methanol) to cleave the ketal and yield the diol with a quantitative yield.[10]
-
Wagner Oxidation of N-allylimidazole: The oxidation of N-allylimidazole using an oxidizing agent like potassium permanganate (KMnO₄) under controlled temperature conditions (0–5 °C) can produce the diol, albeit with potentially more complex purification compared to other methods.[10]
Key Parameters in Drug Development
A thorough characterization of an active pharmaceutical ingredient (API) is fundamental to the entire drug development process.[5][11] For 3-(1H-Imidazol-1-yl)propane-1,2-diol, the most critical parameters influencing its "drug-like" potential are its solubility, lipophilicity, and ionization state.
Caption: Interplay of core physicochemical properties and their impact on drug development.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability.[12][13] Poor aqueous solubility is a major hurdle in drug development. Given the hydrophilic nature suggested by its structure and computed LogP, 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to have good aqueous solubility. However, this must be confirmed experimentally. The "gold standard" for determining thermodynamic equilibrium solubility is the saturation shake-flask (SSF) method.[13]
Lipophilicity (LogP & LogD)
Lipophilicity, quantified by the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a measure of how a compound distributes between an oily (n-octanol) and an aqueous phase.[14] It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] For oral drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[14][15] The computed XLogP of -1.4 for this compound places it well within the desirable range for a hydrophilic drug candidate.[6]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The imidazole ring contains a basic nitrogen atom, and its pKa will dictate the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine), which in turn significantly affects its solubility and permeability.[16]
Comprehensive Analytical Characterization Workflow
A multi-technique approach is required for the full characterization of a new chemical entity, ensuring its identity, purity, and solid-state properties are well-defined.[11][17]
Caption: A comprehensive workflow for the analytical characterization of an API.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.[17]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the diol and C-N stretches of the imidazole ring.[5]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and for quantifying its concentration in various assays.[11]
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and presence of solvates.[11]
-
X-Ray Powder Diffraction (XRPD): Essential for characterizing the solid state of the material, determining if it is crystalline or amorphous, and identifying any polymorphs.[11]
Standardized Experimental Protocols
Trustworthy data relies on robust and validated experimental protocols. The following sections detail the methodologies for determining two of the most critical physicochemical parameters.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the industry-standard shake-flask method to determine thermodynamic equilibrium solubility.[13][18]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Methodology:
-
Preparation: Add an excess amount of solid 3-(1H-Imidazol-1-yl)propane-1,2-diol to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial. The amount should be sufficient to form a visible slurry after equilibration.[18]
-
Equilibration: Seal the vials and place them in an incubator with agitation (e.g., orbital shaker) at a controlled temperature (typically 25°C or 37°C). Allow the system to equilibrate for an extended period, typically 24 to 48 hours, to ensure true thermodynamic equilibrium is reached.[13][18]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding 0.22 µm filter (e.g., PVDF).[13][18]
-
Analysis: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[18]
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure the solution was indeed saturated.
Protocol: LogP Determination (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient.[16][19]
Methodology:
-
Phase Pre-saturation: Prepare pre-saturated n-octanol by shaking it with an equal volume of the aqueous buffer (e.g., PBS pH 7.4) for 24 hours. Similarly, prepare pre-saturated buffer by shaking it with n-octanol. Separate the phases and allow them to clear. This prevents volume changes during the experiment.
-
Partitioning: Add a known, non-saturating amount of the compound to a vial. Add equal volumes of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Seal the vial and shake vigorously for several hours to facilitate partitioning between the two phases.
-
Phase Separation: Allow the vial to stand until the two phases completely separate. Centrifugation at a low speed can aid this process.
-
Analysis: Carefully sample a known volume from both the aqueous and the n-octanol phases. Quantify the concentration of the compound in each phase using a validated HPLC method.[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Conclusion
3-(1H-Imidazol-1-yl)propane-1,2-diol is a molecule of significant interest due to its combination of a pharmaceutically validated imidazole core and a hydrophilicity-enhancing diol side chain. Its computed properties suggest a highly water-soluble compound with characteristics favorable for certain drug development pathways. However, as this guide emphasizes, these computed values must be substantiated by rigorous experimental characterization. The workflows and protocols detailed herein provide a validated framework for researchers to generate the reliable physicochemical data necessary to assess the true potential of this compound as a viable lead candidate and to guide its journey through the drug discovery and development pipeline.
References
- API Characteriz
- Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- 3-(1H-Imidazol-1-yl)propane-1,2-diol - PubChem.
- Imidazole as a Promising Medicinal Scaffold: Current St
- Physical and Chemical Characteriz
- API Physical & Chemical Characterization - CD Formul
- Equilibrium Solubility Assays Protocol - AxisPharm.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences.
- Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchG
- Pharmaceutical Ingredient Characteriz
- LogP—Making Sense of the Value - ACD/Labs.
- Summary of solubility measurement protocols of each company before harmoniz
- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- 3-(1H-imidazol-1-yl)propane-1,2-diol 34793-28-7 wiki - Es - Guidechem.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher.
- TRIAZOL-1-YL)
- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry.
- 1,2-Propanediol (P6209)
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. labinsights.nl [labinsights.nl]
- 6. 3-(1H-Imidazol-1-yl)propane-1,2-diol | C6H10N2O2 | CID 3015713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. langhuapharma.com [langhuapharma.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
